2,2',5-Trichlorobiphenyl

Catalog No.
S571621
CAS No.
37680-65-2
M.F
C12H7Cl3
M. Wt
257.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',5-Trichlorobiphenyl

CAS Number

37680-65-2

Product Name

2,2',5-Trichlorobiphenyl

IUPAC Name

1,4-dichloro-2-(2-chlorophenyl)benzene

Molecular Formula

C12H7Cl3

Molecular Weight

257.5 g/mol

InChI

InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H

InChI Key

DCMURXAZTZQAFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl

solubility

1.55e-06 M

Synonyms

2,2',5-TBP, 2,2',5-trichloro-1,1'-biphenyl, 2,2',5-trichlorobiphenyl, 2,5,2'-trichlorobiphenyl

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl

Limited Availability and Research Focus:

  • Unlike some other PCBs, 2,2',5-TCB was not commercially produced and is not readily available for research purposes. This limits the overall research activity surrounding this specific compound [].
  • Existing research on 2,2',5-TCB is often focused on its environmental presence and potential effects rather than specific applications in scientific research itself.

Environmental Studies:

  • ,2',5-TCB has been identified in environmental samples, including soil, sediment, and biota, suggesting its persistence in the environment.
  • Studies have investigated the potential for 2,2',5-TCB to bioaccumulate in organisms, raising concerns about its impact on ecological systems.

Potential Areas of Future Research:

  • Due to its limited availability and past production, research on 2,2',5-TCB's potential applications in various scientific fields is currently scarce.
  • However, considering its chemical structure and properties, future research could explore its potential use in specific areas like:
    • Environmental remediation: Investigating its potential for use in cleaning up PCB-contaminated sites.
    • Material science: Studying its properties for potential applications in developing new materials.

2,2',5-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), which are synthetic organic compounds characterized by the presence of chlorine atoms attached to biphenyl structures. Its chemical formula is C₁₂H₇Cl₃, and it has a molecular weight of approximately 257.54 g/mol. This compound features three chlorine atoms positioned at the 2, 2', and 5 positions on the biphenyl backbone, influencing its chemical properties and biological activity .

2,2',5-TCB is classified as a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Although data on its specific toxicity is limited, PCBs as a class are known to have a range of adverse health effects, including:

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as probably carcinogenic to humans (Group 2A).
  • Neurological effects: Exposure to PCBs has been linked to developmental neurotoxicity in children.
  • Endocrine disruption: PCBs can interfere with normal hormone function, potentially affecting reproductive health and development.
Typical of aromatic compounds, including:

  • Electrophilic Substitution: Due to the presence of chlorine substituents, this compound can participate in electrophilic aromatic substitution reactions.
  • Reduction: It can be reduced to less chlorinated biphenyls or biphenyl itself under specific conditions.
  • Dechlorination: This compound can also undergo dechlorination reactions, particularly in anaerobic environments, leading to the formation of less toxic products .

Research indicates that 2,2',5-Trichlorobiphenyl exhibits significant biological activity. It has been associated with endocrine disruption, affecting thyroid hormone production and binding to estrogen receptors. Additionally, studies have shown that exposure to this compound can alter dopamine levels in the brain, potentially impacting neurological functions . Furthermore, it has been linked to various health effects in humans and wildlife due to its persistent nature in the environment.

The synthesis of 2,2',5-Trichlorobiphenyl can be achieved through several methods:

  • Electrophilic Chlorination: This involves the chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.
  • Direct Synthesis from Aryl Halides: A more complex method includes coupling reactions between chlorinated aryl halides under specific conditions.

2,2',5-Trichlorobiphenyl has been used historically in various applications, including:

  • Electrical Insulation: Due to its excellent insulating properties, it was commonly used in capacitors and transformers.
  • Heat Transfer Fluids: It has been utilized as a heat transfer fluid in industrial applications.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemicals and materials .

Interaction studies involving 2,2',5-Trichlorobiphenyl have focused on its effects on biological systems:

  • Endocrine Disruption: Research has demonstrated that this compound can disrupt endocrine functions by mimicking or blocking hormones.
  • Neurotoxicity: Studies indicate potential neurotoxic effects leading to behavioral changes and cognitive impairments in exposed organisms.
  • Toxicogenomics: The Comparative Toxicogenomics Database highlights genes associated with exposure to this compound and related health outcomes .

Several compounds are structurally similar to 2,2',5-Trichlorobiphenyl. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaNumber of ChlorinesUnique Features
2,4,5-TrichlorobiphenylC₁₂H₇Cl₃3Known for neurotoxic effects; used in herbicides
3,3',4,4'-TetrachlorobiphenylC₁₂H₄Cl₄4More chlorinated; higher toxicity; persistent environmental pollutant
2,2',4-TrichlorobiphenylC₁₂H₇Cl₃3Similar structure but different chlorine positions; varied biological activity

Each of these compounds shares structural similarities but exhibits distinct chemical behaviors and biological activities due to differences in their chlorine substitution patterns. This makes 2,2',5-Trichlorobiphenyl unique among its peers.

2,2',5-Trichlorobiphenyl (CAS No. 37680-65-2) is a polychlorinated biphenyl (PCB) with the molecular formula C₁₂H₇Cl₃ and a molecular weight of 257.54 g/mol. Its IUPAC name is 1,4-dichloro-2-(2-chlorophenyl)benzene, reflecting the positions of chlorine substituents on the biphenyl backbone.

Structural Features

The compound consists of two benzene rings connected by a single bond, with chlorine atoms at the 2, 2', and 5 positions (Figure 1). The dihedral angle between the two aromatic rings influences its planarity and intermolecular interactions. The ortho (2 and 2') chlorines introduce steric hindrance, slightly twisting the biphenyl structure, while the para (5) chlorine contributes to electronic effects.

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
SMILESClC1=CC=C(Cl)C(=C1)C1=CC=CC=C1Cl
InChI KeyDCMURXAZTZQAFB-UHFFFAOYSA-N
Dihedral Angle~30° (estimated for ortho-chlorines)

Chemical Identity and Systematic Nomenclature

2,2',5-Trichlorobiphenyl represents a specific congener within the polychlorinated biphenyl family, characterized by the presence of three chlorine atoms strategically positioned on the biphenyl backbone [1]. The compound's systematic International Union of Pure and Applied Chemistry name is 1,4-dichloro-2-(2-chlorophenyl)benzene, which precisely describes the molecular architecture and chlorine substitution pattern [1] [4]. Alternative systematic nomenclature includes 2,2',5-trichloro-1,1'-biphenyl, reflecting the positional numbering system commonly employed in biphenyl chemistry [1] [2].

The Chemical Abstracts Service has assigned this compound the registry number 37680-65-2, serving as its unique chemical identifier in scientific databases worldwide [1] [2]. The European Community number 621-394-6 provides additional regulatory identification within European chemical legislation frameworks [1]. These numerical identifiers ensure unambiguous chemical identification across different nomenclature systems and international boundaries.

Molecular Formula and Physical Characteristics

The molecular formula C₁₂H₇Cl₃ indicates the compound consists of twelve carbon atoms, seven hydrogen atoms, and three chlorine atoms [1] [2] [4]. The molecular weight is precisely 257.54 grams per mole, with an exact mass of 255.961333345 atomic mass units [1] [9]. The monoisotopic mass, accounting for the most abundant isotopes, is 255.961 atomic mass units [5] [9].

At standard temperature and pressure, 2,2',5-trichlorobiphenyl exists as a solid crystalline material, typically appearing as colorless to pale yellow crystals [14]. The melting point ranges from 44 to 46 degrees Celsius, while the estimated boiling point is approximately 334.36 degrees Celsius [2] [7] [12]. The compound exhibits a density of approximately 1.3510 grams per cubic centimeter and a refractive index of 1.6040 [7] [12].

Structural Descriptors and Database Identifiers

The International Chemical Identifier string for 2,2',5-trichlorobiphenyl is InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H [1] [4] [9]. This descriptor provides a standardized representation of the molecular structure, enabling computational chemistry applications and database searches. The corresponding International Chemical Identifier Key is DCMURXAZTZQAFB-UHFFFAOYSA-N, serving as a condensed hash of the structural information [1] [4] [15].

The Simplified Molecular Input Line Entry System notation is ClC1=CC=C(Cl)C(=C1)C1=CC=CC=C1Cl, representing the molecular structure in a linear text format suitable for chemical informatics applications [9] [10] [15]. This notation explicitly shows the connectivity between atoms and the positions of chlorine substituents on the biphenyl framework.

Comprehensive Nomenclature and Synonym Systems

The compound is recognized by numerous synonyms reflecting different naming conventions and historical usage patterns. Common synonyms include 2,5,2'-trichlorobiphenyl, 2,2',5'-trichlorobiphenyl, and 2,5,2'-trichloro-biphenyl [1] [7]. The traditional name trichlorobiphenyl is frequently encountered in older literature, though it lacks the specificity required for unambiguous identification [10] [16].

Industrial designation follows the Ballschmiter and Zell numbering system, where this compound is identified as Polychlorinated Biphenyl 18 or Polychlorinated Biphenyl Number 18 [1] [2] [8]. This systematic numbering provides a standardized reference for the 209 possible polychlorinated biphenyl congeners based on chlorine substitution patterns.

Database Registration and Identification Codes

Multiple international databases maintain specific identification codes for 2,2',5-trichlorobiphenyl. The PubChem Compound Identifier is 37803, providing access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [16]. The ChEMBL identifier CHEMBL13843 links to bioactivity data in the European Molecular Biology Laboratory chemical database [1] [2].

The Unique Ingredient Identifier 6LEV53Y3OX, assigned by the Food and Drug Administration Global Substance Registration System, serves regulatory and pharmaceutical identification purposes [1] [2]. The DSSTox Substance Identifier DTXSID6073491 provides connection to toxicological databases maintained by the United States Environmental Protection Agency [1] [2].

Physical and Chemical Property Data Tables

PropertyValueUnitSource
Molecular FormulaC₁₂H₇Cl₃- [1] [2]
Molecular Weight257.54g/mol [1] [2]
Melting Point44-46°C [2] [7]
Boiling Point334.36°C [7] [12]
Density1.3510g/cm³ [7] [12]
Water Solubility0.64mg/L [7] [12]
Log P5.60- [11]

Structural Identifier Summary Table

Identifier TypeValueAuthority
Chemical Abstracts Service Number37680-65-2Chemical Abstracts Service [1] [2]
European Community Number621-394-6European Chemicals Agency [1]
International Chemical Identifier KeyDCMURXAZTZQAFB-UHFFFAOYSA-NInternational Union of Pure and Applied Chemistry [1] [4]
PubChem Compound Identifier37803National Center for Biotechnology Information [1]
ChEMBL IdentifierCHEMBL13843European Molecular Biology Laboratory [1]
Unique Ingredient Identifier6LEV53Y3OXFood and Drug Administration [1] [2]

XLogP3

5.6

LogP

5.48 (LogP)

UNII

6LEV53Y3OX

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

37680-65-2

Wikipedia

2,2',5-trichlorobiphenyl

Biological Half Life

74.13 Days

Dates

Last modified: 08-15-2023

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